
3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as DCPA, is a member of the acrylamide family and is commonly used in the synthesis of various chemical compounds.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide is not fully understood. However, it is believed that 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide inhibits the activity of certain enzymes in the body, which leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has also been shown to have an inhibitory effect on the growth of certain microorganisms such as bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide in lab experiments include its high purity, stability, and ease of synthesis. However, one of the major limitations of using 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide in lab experiments is that it is toxic and can pose a health hazard if not handled properly.
Future Directions
There are several future directions for research on 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide. One of the major areas of research is the development of new drugs using 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide as a key intermediate. Another area of research is the investigation of the mechanism of action of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide and its potential applications in various fields such as agriculture and biotechnology. Additionally, further research is needed to determine the safety and toxicity of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide and its potential impact on the environment.
Conclusion:
In conclusion, 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide involves the reaction between 2,4-dichlorobenzonitrile and 2-methoxyaniline in the presence of a base catalyst. 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been widely used in scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and polymers. 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects and has been used as a key intermediate in the synthesis of various drugs. However, further research is needed to determine the safety and toxicity of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide and its potential impact on the environment.
Synthesis Methods
The synthesis of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide involves the reaction between 2,4-dichlorobenzonitrile and 2-methoxyaniline in the presence of a base catalyst. The reaction yields 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide as a white solid with a melting point of 165-168°C. The purity of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide can be determined by various analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. One of the major applications of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide is in the synthesis of various chemical compounds such as pharmaceuticals, agrochemicals, and polymers. 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been used as a key intermediate in the synthesis of various drugs such as anti-inflammatory agents, antitumor agents, and antiviral agents.
properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-15-5-3-2-4-14(15)19-16(20)9-7-11-6-8-12(17)10-13(11)18/h2-10H,1H3,(H,19,20)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUNZZXLHCYRKE-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739404.png)
![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)
![5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5739429.png)
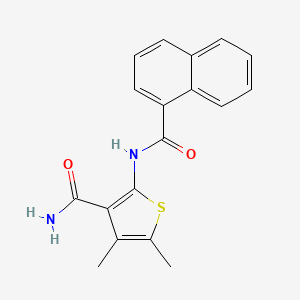
![N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5739439.png)
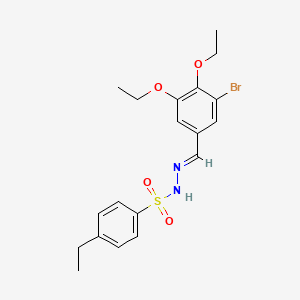
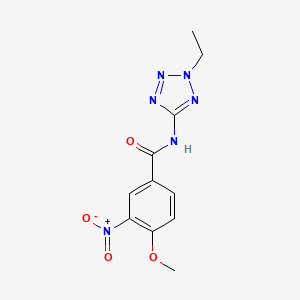
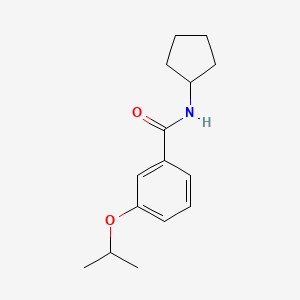
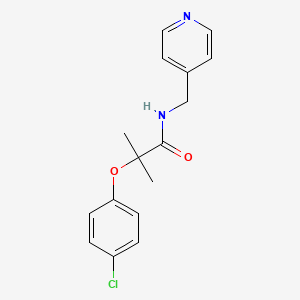
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739478.png)


![ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)
![N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5739499.png)